Cas no 92150-76-0 (2-(3,4-Dichlorophenyl)-2-phenylacetonitrile)

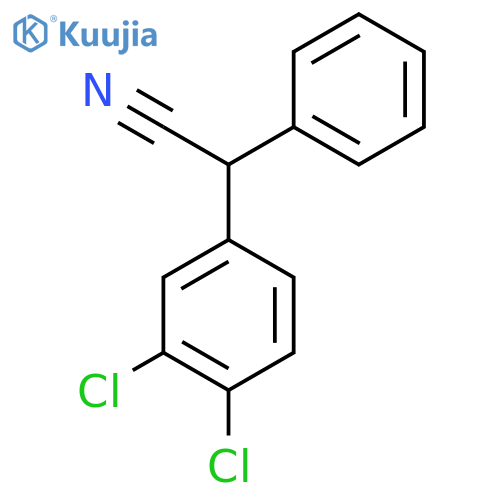

92150-76-0 structure

商品名:2-(3,4-Dichlorophenyl)-2-phenylacetonitrile

CAS番号:92150-76-0

MF:C14H9Cl2N

メガワット:262.133961439133

MDL:MFCD09788610

CID:4983244

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE

- AR3581

- alpha-Phenyl-3,4-dichlorobenzeneacetonitrile

- 2-(3,4-Dichlorophenyl)-2-phenylacetonitrile

-

- MDL: MFCD09788610

- インチ: 1S/C14H9Cl2N/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10/h1-8,12H

- InChIKey: IAMXKCOKAQTPBM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C(C#N)C1C=CC=CC=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 290

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 色と性状: White to Yellow Solid

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB308235-250 mg |

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |

92150-76-0 | 95% | 250 mg |

€370.50 | 2023-07-19 | |

| TRC | D269725-25mg |

2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |

92150-76-0 | 25mg |

$ 125.00 | 2022-06-05 | ||

| abcr | AB308235-250mg |

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |

92150-76-0 | 95% | 250mg |

€500.00 | 2025-02-17 | |

| abcr | AB308235-1 g |

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, 95%; . |

92150-76-0 | 95% | 1 g |

€845.80 | 2023-07-19 | |

| TRC | D269725-100mg |

2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |

92150-76-0 | 100mg |

$ 320.00 | 2022-06-05 | ||

| AstaTech | AR3581-1/G |

2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |

92150-76-0 | 95% | 1g |

$500 | 2023-09-15 | |

| 1PlusChem | 1P00IHHQ-1g |

2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |

92150-76-0 | 95% | 1g |

$609.00 | 2023-12-16 | |

| 1PlusChem | 1P00IHHQ-250mg |

2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |

92150-76-0 | 95% | 250mg |

$258.00 | 2023-12-16 | |

| TRC | D269725-50mg |

2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile |

92150-76-0 | 50mg |

$ 205.00 | 2022-06-05 | ||

| AstaTech | AR3581-0.25/G |

2-(3,4-DICHLOROPHENYL)-2-PHENYLACETONITRILE |

92150-76-0 | 95% | 0.25g |

$200 | 2023-09-15 |

2-(3,4-Dichlorophenyl)-2-phenylacetonitrile 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

92150-76-0 (2-(3,4-Dichlorophenyl)-2-phenylacetonitrile) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92150-76-0)2-(3,4-Dichlorophenyl)-2-phenylacetonitrile

清らかである:99%

はかる:1g

価格 ($):416.0